(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
説明
特性
IUPAC Name |
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9-11(6-7-13(19)20)14(16)18(17-9)8-10-4-2-3-5-12(10)15/h2-7H,8H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBKWWREAQOFJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-methyl-1H-pyrazole with 2-chlorobenzyl chloride under basic conditions to form the intermediate 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid exhibit notable antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents. The presence of chlorine and other substituents enhances the bioactivity of these compounds, making them candidates for further development in antibiotic therapies .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, indicating their utility in anti-inflammatory drug design .
Material Science
Photochromic Applications
The compound's structural features enable it to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This property is valuable in developing smart materials and sensors that respond to environmental stimuli. Research has shown that pyrazole-based compounds can be incorporated into polymers to create materials with dynamic optical properties, suitable for applications in coatings and displays .
Nonlinear Optical Properties
Studies have highlighted the nonlinear optical (NLO) properties of pyrazole derivatives, including (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid. These properties are critical for applications in photonics, such as frequency doubling and optical switching. The ability to manipulate light at the molecular level opens avenues for advanced optical devices and communication technologies .
Case Studies
作用機序
The mechanism of action of (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Structural Variations and Substituent Effects
Key Observations
In contrast, the 4-fluorophenyl analog benefits from para-substitution, which may enhance dipole interactions. The 4-methylbenzyl analog lacks halogen atoms on the benzyl group, reducing electronic polarization but increasing hydrophobicity.
Impact of Halogenation :
- Chlorine atoms at the pyrazole 5-position (common in all analogs except ) contribute to electronegativity and metabolic stability. The trifluoromethyl group in amplifies these effects, albeit with increased molecular complexity.
Configuration and Conjugation :
- The (2E)-configuration in the target compound and analogs ensures a planar geometry, facilitating π-π stacking with aromatic residues in enzymes or receptors.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~311.2 g/mol) compared to (280.68 g/mol) and (259.26 g/mol) suggests increased bulkiness, which may affect solubility and bioavailability.
Research Findings and Implications
- Synthetic Accessibility : Compounds like and are synthesized via condensation reactions between substituted pyrazole aldehydes and malonic acid derivatives, as inferred from methods in . The 2-chlorobenzyl group in the target compound may require specialized coupling reagents or protective strategies.
- Biological Potential: Pyrazole-prop-2-enoic acid hybrids are frequently investigated as kinase inhibitors or anti-inflammatory agents. The target compound’s unique substitution pattern may offer advantages in target selectivity over or .
生物活性
(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid, also known as HKB22713, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure
The chemical structure of HKB22713 can be represented as follows:
This structure includes a pyrazole ring, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that HKB22713 exhibits significant anti-inflammatory properties. A study demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines in vitro. Specifically, it was shown to reduce nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the attenuation of nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in mediating inflammatory responses .
Antimicrobial Activity
In addition to its anti-inflammatory effects, HKB22713 has been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds exhibit considerable activity against various bacterial strains. For instance, a related compound demonstrated good antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that HKB22713 may possess similar properties .
Antioxidant Activity
The antioxidant capacity of HKB22713 has also been investigated. Compounds with similar structural characteristics have been reported to exhibit strong radical scavenging abilities. The DPPH radical scavenging assay revealed that such pyrazole derivatives can effectively neutralize free radicals, thereby providing protective effects against oxidative stress .
Neuroprotective Effects
A notable study explored the neuroprotective effects of HKB22713 in models of Parkinson's disease. The compound was found to protect dopaminergic neurons from LPS-induced neuroinflammation and MPTP-induced neurotoxicity. Treatment with HKB22713 improved behavioral outcomes and reduced glial activation, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives has provided insights into how modifications to the pyrazole ring influence biological activity. Variations in substituents on the pyrazole ring have been correlated with enhanced anti-inflammatory and antimicrobial activities. This information is crucial for guiding future synthetic efforts aimed at developing more potent derivatives .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C for similar pyrazole derivatives), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates, followed by recrystallization for purification. Yield improvements (>70%) are achievable by adjusting catalyst loading (e.g., p-toluenesulfonic acid) and reaction time (12–24 hours) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the (2E)-prop-2-enoic acid moiety (δ ~6.3–7.5 ppm for vinyl protons, δ ~170 ppm for carbonyl carbon) and pyrazole ring protons (δ ~2.5 ppm for methyl groups).
- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., mean C–C bond length: 0.013 Å, R factor: <0.1) .
- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification. Validate purity (>95%) via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How to resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or pH-dependent tautomerism. Standardize conditions:
- Use deuterated solvents with internal standards (TMS for 1H/13C).
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in prop-2-enoic acid) .
Q. What experimental strategies can elucidate the compound’s mechanism of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against COX-2 or 5-LOX enzymes (IC50 determination) using fluorogenic substrates.
- Molecular Docking : Align the (2E)-prop-2-enoic acid moiety into hydrophobic enzyme pockets (e.g., COX-2 active site) using AutoDock Vina.
- Structure-Activity Relationship (SAR) : Modify the 2-chlorophenylmethyl group to assess steric/electronic effects on potency .
Q. How to address inconsistencies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 in rodent serum) and metabolite identification via LC-MS/MS.
- Solubility Enhancement : Use prodrug strategies (e.g., esterification of the carboxylic acid group) to improve bioavailability .
Q. What advanced computational methods validate the compound’s electronic structure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
